molecular formula C23H23BrN2O6S B2756344 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1251611-22-9

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2756344
CAS No.: 1251611-22-9
M. Wt: 535.41
InChI Key: CBOGBTCXBZUXQR-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide features a hybrid structure combining a bromobenzenesulfonyl group, a 4,6-dimethyl-2-oxo-1,2-dihydropyridinone core, and an acetamide-linked 3,4-dimethoxyphenyl moiety. Its structural complexity positions it within a broader class of sulfonamide- and acetamide-containing heterocycles, which are often explored for pharmacological applications .

Properties

IUPAC Name

2-[3-(4-bromophenyl)sulfonyl-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O6S/c1-14-11-15(2)26(13-21(27)25-17-7-10-19(31-3)20(12-17)32-4)23(28)22(14)33(29,30)18-8-5-16(24)6-9-18/h5-12H,13H2,1-4H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOGBTCXBZUXQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Enzyme Inhibition

Recent studies have indicated that this compound exhibits significant inhibitory activity against various enzymes, including:

  • Acetylcholinesterase : This enzyme plays a crucial role in neurotransmission; inhibition can be beneficial in treating neurodegenerative diseases like Alzheimer's disease.
  • α-Glucosidase : Inhibition of this enzyme can help manage Type 2 diabetes by delaying carbohydrate absorption.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various pathogens. A table summarizing its Minimum Inhibitory Concentration (MIC) against selected microorganisms is provided below:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL
Candida albicans12 µg/mL

These results suggest that the compound is particularly effective against Staphylococcus aureus , indicating its potential as an antimicrobial agent.

Anti-inflammatory Potential

In silico studies have suggested that this compound may act as a 5-lipoxygenase inhibitor , which could make it useful in treating inflammatory conditions. Molecular docking studies indicate favorable interactions with the enzyme's active site, warranting further exploration in vivo.

Study 1: Efficacy Against Methicillin-resistant Staphylococcus aureus (MRSA)

A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against MRSA. The findings revealed that not only did it inhibit bacterial growth, but it also significantly reduced biofilm formation by up to 50%. This characteristic is crucial for treating chronic infections associated with MRSA.

Study 2: Antifungal Properties

Another investigation focused on the antifungal properties of this compound against various fungal pathogens. The results demonstrated efficacy comparable to established antifungal agents like fluconazole, indicating its potential as a candidate for antifungal therapy.

Mechanism of Action

The mechanism of action of 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Key Structural Features and Substituent Effects

A comparative analysis of structurally related compounds is provided in Table 1 :

Compound Name/ID Core Structure Key Substituents Biological/Physicochemical Properties Reference
Target Compound Dihydropyridinone + acetamide 4-Bromobenzenesulfonyl, 3,4-dimethoxyphenyl Potential hydrogen bonding, enhanced lipophilicity
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Acetamide 4-Bromophenyl, 3,4-difluorophenyl Crystal packing via N–H···O and C–H···F bonds
DM-11 (1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-pyrole carboxamide) Dihydropyridinone + pyrole carboxamide 2,4-Dichlorobenzyl, pyrole Pharmacokinetic stability
476484-45-4 (N-(4-bromo-2-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide) Triazole + acetamide Bromophenyl, triazole sulfanyl Enhanced metabolic resistance
S)-N-(1-((4,6-dioxo-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide [B13] Pyrimidinone + sulfamoylphenyl Sulfamoylphenyl, hydroxyphenyl Antimicrobial activity
Key Observations:
  • Sulfonyl vs. Sulfanyl Groups : The target compound’s sulfonyl group (strong hydrogen-bond acceptor) contrasts with sulfanyl (e.g., 476484-45-4), which may reduce polarity but improve membrane permeability .
  • Heterocyclic Cores: The dihydropyridinone ring (target compound and DM-11) provides rigidity and hydrogen-bonding sites, while triazole (476484-45-4) and pyrimidinone (B13) cores introduce additional heteroatoms for target interaction .

Biological Activity

The compound 2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a member of a class of compounds known for their potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of the compound is C23H23BrN2O4SC_{23}H_{23}BrN_{2}O_{4}S, with a molecular weight of approximately 519.4 g/mol. The structure features key functional groups such as a sulfonamide and an amide, which are often associated with biological activity.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential therapeutic applications:

Anticancer Activity

Studies have explored the compound's effects on various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of similar structures exhibited anti-proliferative effects against breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines. One derivative showed an IC50 value of 3.96 µM against MCF-7 cells, suggesting significant cytotoxicity and the potential to induce apoptosis through mitochondrial pathways .

Enzyme Inhibition

The compound's structural features suggest it may inhibit specific enzymes involved in cancer progression:

  • Carbonic anhydrase (CA) inhibition : Similar sulfonamide derivatives have been shown to inhibit CA isoforms II and IX, which are associated with tumorigenesis. The inhibition constants (KIs) for these isoforms ranged from 2.6 to 598.2 nM, indicating potent enzyme inhibition capabilities .

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is linked to the modulation of pro-apoptotic and anti-apoptotic proteins. Enhanced expression of Bax and reduced expression of Bcl-2 were noted in treated cells .
  • Enzyme Interaction : The sulfonamide group may facilitate binding to metalloenzymes like carbonic anhydrase, disrupting their function and leading to reduced tumor cell viability .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • A study evaluating a series of sulfonamide derivatives found that one compound significantly inhibited tumor growth in xenograft models, demonstrating in vivo efficacy alongside in vitro results .

Data Summary

The following table summarizes key findings regarding the biological activity of related compounds:

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-73.96Apoptosis via Bax/Bcl-2 modulation
Compound BCaco-25.87Enzyme inhibition (CA isoforms)
Compound CVariousVariesCytotoxicity via mitochondrial pathways

Q & A

Basic Question: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:
The synthesis involves coupling a bromobenzenesulfonyl-dihydropyridinone core with a 3,4-dimethoxyphenylacetamide moiety. Key steps include:

  • Coupling Reagents : Use carbodiimide-based reagents (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with triethylamine in dichloromethane to activate carboxyl groups for amide bond formation. This method minimizes side reactions and improves coupling efficiency .
  • Purification : Crystallization via slow evaporation in methylene chloride enhances purity, as demonstrated in analogous acetamide derivatives .
  • Bromination Control : For sulfonyl or aryl bromination, monitor reaction progress with thin-layer chromatography (TLC) and adjust N-bromosuccinimide (NBS) stoichiometry to avoid over-bromination .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

  • Orthogonal Assays : Validate bioactivity (e.g., antimicrobial or anticancer effects) using both cell-based (e.g., MTT assays) and enzyme-targeted (e.g., kinase inhibition) platforms to confirm mechanism-specific effects .
  • Structural Validation : Ensure purity (>95% by HPLC) and confirm stereochemistry via 2D NMR (e.g., NOESY for spatial proximity analysis) and X-ray crystallography (to resolve dihedral angles and hydrogen-bonding patterns) .
  • SAR Studies : Compare activity of analogs (e.g., varying substituents on the dimethoxyphenyl group) to isolate critical functional groups .

Basic Question: What analytical techniques are critical for structural characterization?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal packing, bond lengths, and dihedral angles (e.g., 66.4° between aryl rings in analogous bromophenylacetamides) to confirm spatial arrangement .
  • NMR Spectroscopy : Use 1^1H/13^13C NMR to validate substituent positions (e.g., methyl groups at C4/C6, sulfonyl at C3) and detect rotamers .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (527.8 g/mol) and isotopic patterns (e.g., bromine’s 1:1 79^{79}Br/81^{81}Br signature) .

Advanced Question: How can regioselectivity challenges during bromination be addressed?

Methodological Answer:
Regioselectivity in bromobenzenesulfonyl or dihydropyridinone bromination requires:

  • Directing Groups : Utilize electron-withdrawing groups (e.g., sulfonyl) to direct bromination to meta/para positions.
  • Solvent Polarity : Polar solvents (e.g., methanol) enhance electrophilic bromination at electron-rich sites, as shown in NBS-mediated dihydropyridine bromination .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing frontier molecular orbitals (FMOs) and charge distribution .

Basic Question: What solvent systems are optimal for solubility studies?

Methodological Answer:

  • Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) dissolve the compound for in vitro assays.
  • Hydrophobic Media : For crystallography, use methylene chloride or ethyl acetate, which support slow evaporation and yield high-quality crystals .
  • Aqueous Buffers : Test solubility in PBS (pH 7.4) with <1% DMSO for biological assays, noting aggregation risks via dynamic light scattering (DLS) .

Advanced Question: How can researchers evaluate the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling : Use a panel of recombinant kinases (e.g., EGFR, MAPK) with ATP-competitive luminescent assays (e.g., ADP-Glo™) to measure IC50_{50} values .
  • Molecular Docking : Simulate binding modes using the sulfonyl group as a hinge-binding motif and the dimethoxyphenyl moiety for hydrophobic pocket interactions. Validate with mutagenesis studies .
  • Cellular Validation : Test phospho-kinase array profiles in cancer cell lines (e.g., HeLa) to confirm target engagement .

Basic Question: How should stability studies be designed for this compound?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (254 nm) for 1–4 weeks. Monitor degradation via HPLC-MS to identify labile groups (e.g., sulfonyl or amide bonds) .
  • pH Stability : Assess stability in buffers (pH 1–10) to simulate gastrointestinal (oral) or lysosomal (intracellular) environments .

Advanced Question: What strategies address contradictions in structure-activity relationship (SAR) data across analogs?

Methodological Answer:

  • Meta-Analysis : Aggregate data from analogs (e.g., halogen or methoxy substitutions) using multivariate statistics (e.g., PCA) to identify outliers and confounding variables .
  • Crystallographic SAR : Compare X-ray structures of active/inactive analogs to correlate conformational flexibility (e.g., dihedral angle variations >10°) with bioactivity .
  • Proteomics : Use thermal shift assays (TSA) to quantify target engagement across analogs and validate SAR trends .

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